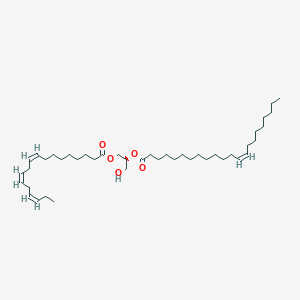
DG(18:3(9Z,12Z,15Z)/22:1(13Z)/0:0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2], also known as diacylglycerol(40:4) or DAG(18:3/22:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/22:1(13Z)) pathway and phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/22:1(13Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/18:3(9Z, 12Z, 15Z)) pathway.
DG(18:3(9Z,12Z,15Z)/22:1(13Z)/0:0) is a diglyceride.
Aplicaciones Científicas De Investigación
Optimal Placement and Performance of Distributed Generators
- Optimization in Power Systems : Vivek, Akanksha, and Mahapatra (2011) explored the use of genetic algorithms for optimizing the placement of Distributed Generators (DGs) in power systems to make them more optimized and economical (Vivek, Akanksha, & Mahapatra, 2011).
- Performance Prediction using Artificial Neural Networks : Ganesan et al. (2015) developed Artificial Neural Network (ANN) models for predicting the performance and exhaust emissions of diesel electric generators (DGs), highlighting the environmental impact (Ganesan, Rajakarunakaran, Thirugnanasambandam, & Devaraj, 2015).
Spectroscopic Studies and Interstellar Medium Analysis
- Magic-Angle Spinning NMR Spectroscopy : Adebodun et al. (1992) conducted 1H and 13C magic-angle spinning (MAS) NMR spectroscopy studies on glycolipid-water systems, providing insights into lipid dynamics (Adebodun, Chung, Montez, Oldfield, & Shan, 1992).
- Astrophysical Applications in Dwarf Galaxies : Madden et al. (2013) described the Dwarf Galaxy Survey (DGS) program, which uses far-infrared and submillimeter observations to study the interstellar medium (ISM) in low-metallicity dwarf galaxies (Madden et al., 2013).
Distributed Generation in Smart Grids and Microgrids
- Smart Distribution Grids : Buaklee and Hongesombut (2014) presented an application of the Bat Algorithm for the optimal sizing and siting of DG in smart distribution power systems, focusing on economic aspects (Buaklee & Hongesombut, 2014).
- Microgrid Power Sharing and Control : Zhou and Yu (2020) developed a distributed cooperative control algorithm for optimal power sharing in AC microgrids using Cournot game theory, emphasizing modern grid and energy concerns (Zhou & Yu, 2020).
Propiedades
Nombre del producto |
DG(18:3(9Z,12Z,15Z)/22:1(13Z)/0:0) |
|---|---|
Fórmula molecular |
C43H76O5 |
Peso molecular |
673.1 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-19,23,41,44H,3-5,7,9-11,13,15-16,20-22,24-40H2,1-2H3/b8-6-,14-12-,19-17-,23-18-/t41-/m0/s1 |
Clave InChI |
DBEOEBUOSXYDLR-OBJNFHFWSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



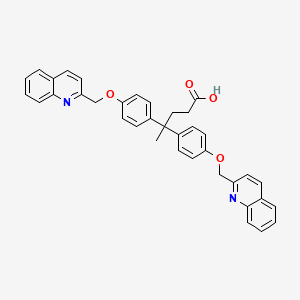
![(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol](/img/structure/B1241332.png)
![2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1241333.png)
![2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1241334.png)
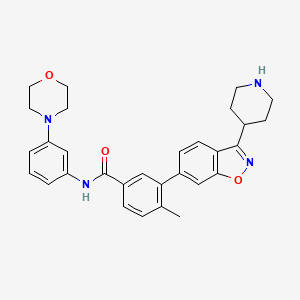
![ethyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B1241337.png)
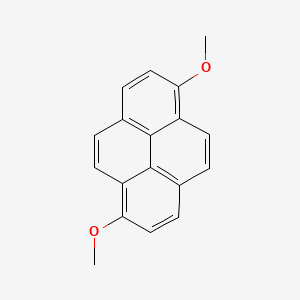
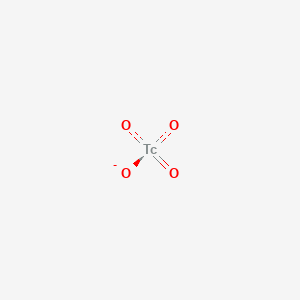
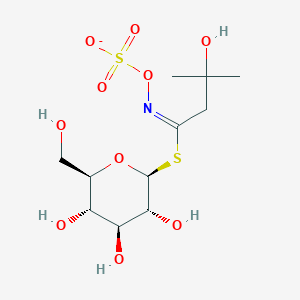
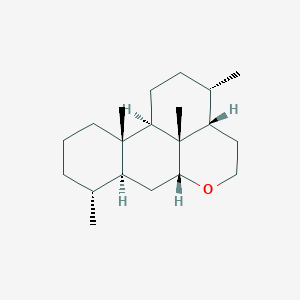
![N-[(E)-[5-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-3-hydroxy-2-methyl-tetrahydrofuran-3-yl]methyleneamino]pyridine-4-carboxamide](/img/structure/B1241346.png)
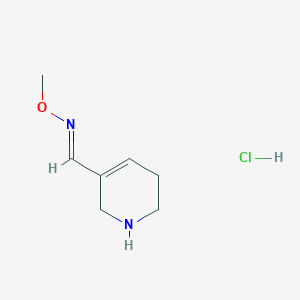
![1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)
![4-N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-5-nitropyrimidine-2,4-diamine](/img/structure/B1241350.png)